An In-Depth Technical Guide to the Receptor Binding Affinity of N-(2-phenylethyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Receptor Binding Affinity of N-(2-phenylethyl)-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted receptor binding profile of N-(2-phenylethyl)-1,3-thiazol-2-amine, a molecule combining the pharmacologically significant phenethylamine and 2-aminothiazole scaffolds. While direct, publicly available binding data for this specific compound is limited, a robust profile can be inferred through a detailed examination of its structural components and the extensive literature on closely related analogs. This guide synthesizes structure-activity relationship (SAR) data to predict primary targets within the central nervous system, focusing on monoamine G-protein coupled receptors (GPCRs). Furthermore, it details the essential, self-validating experimental protocols required to empirically determine its binding affinity and kinetics, offering researchers a rigorous framework for investigation.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of any small molecule is fundamentally linked to its affinity and selectivity for specific biological targets. The compound N-(2-phenylethyl)-1,3-thiazol-2-amine is a hybrid structure, integrating two well-established pharmacophores:
-
The Phenethylamine Backbone: This motif is the foundational structure for a vast class of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic psychoactive compounds.[1] Its primary role is to engage with monoamine receptors and transporters. Phenethylamine and its derivatives are known to act as agonists or modulators at serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, as well as the trace amine-associated receptor 1 (TAAR1).[1][2]
-
The 2-Aminothiazole Ring: This heterocyclic moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] It serves as a versatile bioisostere and a key interaction point, often participating in hydrogen bonding and π-stacking within receptor binding pockets.[5][6] Its inclusion can significantly modulate a molecule's potency, selectivity, and pharmacokinetic properties.[4][7]
The combination of these two scaffolds suggests that N-(2-phenylethyl)-1,3-thiazol-2-amine is rationally designed to interact with CNS receptors. Based on extensive SAR studies of related compounds, the most probable targets are the serotonin and dopamine receptor families.[8][9]
Predicted Receptor Targets and Structure-Activity Relationship (SAR) Insights
While empirical data for the title compound is not prevalent, SAR from analogous series provides a strong predictive foundation.
Primary Predicted Target Family: Serotonin 5-HT₂ Receptors
The phenethylamine class of molecules has been most extensively characterized for its interaction with serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂c).[10][11] These receptors are implicated in a wide range of neurological processes and are key targets for psychiatric and neurological therapeutics.[10]
-
Causality of Prediction: The unsubstituted phenylethyl group is a classic 5-HT₂ₐ agonist scaffold. The addition of the N-linked thiazole ring is a significant modification. In related series, N-alkylation or N-arylation can alter the affinity and functional activity (agonist vs. antagonist). The electron-rich thiazole ring may engage in specific interactions within the 5-HT₂ₐ binding pocket that are distinct from simple alkyl substituents, potentially influencing selectivity across the 5-HT₂ subtypes.
Secondary Predicted Target Family: Dopamine D₂-like Receptors
Several 2-aminothiazole derivatives have been developed as potent and selective dopamine D₂ and D₃ receptor agonists and partial agonists.[7][9] These receptors are critical for motor control, motivation, and are the primary targets of antipsychotic medications.
-
Causality of Prediction: The 2-aminothiazole core in compounds like Pramipexole is crucial for its high-affinity interaction with D₂-like receptors.[9][12] The phenylethyl substituent in the title compound provides a structural and conformational profile that can be accommodated within the dopaminergic binding site, which is known to bind phenethylamine-based ligands. The combination suggests a potential for dual activity or a primary dopaminergic profile.
Predicted Binding Affinity Profile
Based on published data for analogous compounds, a hypothetical binding profile for N-(2-phenylethyl)-1,3-thiazol-2-amine can be constructed. This table serves as a guide for initial experimental design.
| Predicted Target Receptor | Predicted Affinity (Kᵢ) Range | Rationale / Notes |
| Serotonin 5-HT₂ₐ | 10 - 500 nM | High probability target based on the phenethylamine core.[10] Affinity is highly dependent on subtle conformational effects introduced by the thiazole ring.[11] |
| Serotonin 5-HT₂c | 50 - 1500 nM | Phenethylamines often show significant, though typically lower, affinity for 5-HT₂c compared to 5-HT₂ₐ.[10] |
| Dopamine D₂ | 100 - 2000 nM | Moderate probability target based on the 2-aminothiazole scaffold's known dopaminergic activity.[7][9] |
| Trace Amine-Associated Receptor 1 (TAAR1) | 50 - 1000 nM | Phenethylamine itself is a potent agonist of TAAR1.[2] |
Methodologies for Empirical Determination of Binding Affinity
To move from prediction to empirical fact, a suite of well-established, self-validating binding assays must be employed. The choice of assay depends on the required throughput, the nature of the target, and the desired data output (equilibrium vs. kinetics).
Gold Standard: Competitive Radioligand Binding Assay
This technique is the foundational method for determining the equilibrium dissociation constant (Kᵢ) of a test compound (the "competitor") by measuring its ability to displace a known high-affinity radiolabeled ligand from a receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Receptor Source Preparation: Utilize membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [³H]-Ketanserin at a final concentration of 0.5 nM, near its Kₔ).
-
50 µL of test compound, N-(2-phenylethyl)-1,3-thiazol-2-amine, at 12 serially diluted concentrations (e.g., 1 pM to 10 µM).
-
50 µL of buffer for total binding determination.
-
50 µL of a high-concentration non-labeled competitor (e.g., 10 µM Mianserin) for non-specific binding (NSB) determination.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Trustworthiness through Self-Validation: This protocol incorporates internal controls. The "total binding" and "non-specific binding" wells validate the assay window and signal integrity for each experiment. A known reference compound should be run in parallel to confirm the assay performs to specification.
Downstream Functional Consequences: Signaling Pathways
Binding affinity is a measure of occupancy, but the functional consequence of that binding (agonism, antagonism, or inverse agonism) is determined by its effect on receptor signaling. If N-(2-phenylethyl)-1,3-thiazol-2-amine binds to the 5-HT₂ₐ receptor, it will likely modulate the Gq/11 signaling pathway.
Caption: Gq-coupled signaling cascade of the 5-HT₂ₐ receptor.
A functional assay, such as a calcium flux assay using a fluorescent dye (e.g., Fura-2 or Fluo-4), would be the logical next step to determine if the compound activates (agonist) or blocks (antagonist) this pathway upon binding.
Conclusion for the Researcher
N-(2-phenylethyl)-1,3-thiazol-2-amine represents a molecule of significant interest for CNS research, logically predicted to target monoamine receptors, with a high probability of interacting with the 5-HT₂ receptor family. This guide provides the theoretical framework based on established structure-activity relationships and a detailed, actionable protocol for the empirical determination of its binding affinity. By systematically applying these validated methodologies, researchers can accurately characterize the pharmacological profile of this and related compounds, paving the way for a deeper understanding of their therapeutic potential.
References
-
Gornicka, A., et al. (2014). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Neuropharmacology, 83, 119-128. [Link]
-
Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(2), 175-184. [Link]
-
Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78512. [Link]
-
Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine. Journal of Medicinal Chemistry, 30(3), 494-498. [Link]
-
ACS Publications. (n.d.). Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analog of apomorphine. Journal of Medicinal Chemistry. [Link]
-
Gveric, D., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 283, 116965. [Link]
-
Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogs. Journal of Medicinal Chemistry, 25(12), 1363-1367. [Link]
-
OntoChem GmbH. (n.d.). 5-Methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine Compound. Ontosight AI. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship. [Link]
-
El-Sayed, M. A. A., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(16), 1415-1433. [Link]
-
Rosamond, J., et al. (2013). Synthesis and SAR of aminothiazole fused benzazepines as selective dopamine D2 partial agonists. Bioorganic & Medicinal Chemistry Letters, 23(2), 525-529. [Link]
- Google Patents. (n.d.).
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
BindingDB. (n.d.). BDBM50312018. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Link]
-
Jones, M. R., et al. (2017). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 8(3), 579-584. [Link]
-
PubChem. (n.d.). 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine. [Link]
-
CAS Common Chemistry. (n.d.). 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine. [Link]
-
PubChem. (n.d.). N-(2-phenylethyl)-1,2,5-thiadiazol-3-amine. [Link]
-
Teixeira, D., & Barreiro, E. J. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Kumar, A., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Biointerface Research in Applied Chemistry, 13(4), 366. [Link]
-
Al-Najjar, B. O., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7434. [Link]
-
Babar, T. M., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
-
Wünsch, B., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 1-20. [Link]
-
Jensen, A. A., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). European Journal of Pharmacology, 944, 175586. [Link]
-
Rao, T. S., et al. (1987). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(1), 25-32. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of aminothiazole fused benzazepines as selective dopamine D2 partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
